Insulin Release Inhibition: Superior Second-Phase Potency of Pancreastatin (33-49) vs. Full-Length and Shorter Fragments
Pancreastatin (33-49), porcine demonstrates significantly greater inhibition of the second phase of insulin release compared to full-length PST (1-49) and the shorter active fragment PST (35-49) in the isolated perfused rat pancreas model. At a concentration of 10 nM, PST (33-49) inhibited the second phase of insulin release by 25.7 ± 4.8%, while PST (1-49) and PST (35-49) inhibited by only 18.9 ± 2.7% and 20.1 ± 1.9%, respectively [1]. Fragments PST (37-49) and PST (39-49) were completely inactive at this concentration, confirming that the 33-49 sequence is essential for maximal activity [1].
| Evidence Dimension | Inhibition of second-phase insulin release at 10 nM |
|---|---|
| Target Compound Data | 25.7 ± 4.8% inhibition |
| Comparator Or Baseline | PST (1-49): 18.9 ± 2.7% inhibition; PST (35-49): 20.1 ± 1.9% inhibition; PST (37-49) and PST (39-49): 0% (inactive) |
| Quantified Difference | 36% greater inhibition than PST (1-49); 28% greater than PST (35-49) |
| Conditions | Isolated perfused rat pancreas, 10 nM concentration |
Why This Matters
Researchers investigating the endocrine pancreas require a fragment that retains full biological activity without the confounding effects of the N-terminus; the 33-49 fragment provides the highest potency for studying insulin suppression.
- [1] Zhang T, Mochizuki T, Kogire M, Ishizuka J, Yanaihara N, Thompson JC, et al. Pancreastatin: characterization of biological activity. Biochem Biophys Res Commun. 1990;173(3):1157-60. View Source
